

Spectroscopic Characterization of 4-Vinyloxyphenylamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyloxy-phenylamine

Cat. No.: B092634

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This guide provides a detailed overview of the expected spectroscopic data for 4-Vinyloxyphenylamine, catering to researchers and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its constituent functional groups: a para-substituted benzene ring, an amine group, and a vinyloxy (vinyl ether) group. The methodologies provided are standardized protocols for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Vinyloxyphenylamine. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	4H	Aromatic protons (AA'BB' system)
~ 6.5 - 6.7	dd	1H	=CH-O (Vinyl proton)
~ 4.5 - 4.7	d	1H	CH ₂ = (Vinyl proton, trans)
~ 4.2 - 4.4	d	1H	CH ₂ = (Vinyl proton, cis)
~ 3.6	br s	2H	-NH ₂ (Amine protons)

Table 2: Predicted ¹³C NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~ 150	Aromatic C-O
~ 148	=CH-O (Vinyl carbon)
~ 140	Aromatic C-N
~ 122	Aromatic CH
~ 116	Aromatic CH
~ 95	CH ₂ = (Vinyl carbon)

Table 3: Predicted Infrared (IR) Absorption Data for 4-Vinyloxyphenylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Sharp (doublet)	N-H stretch (primary amine)[1][2]
3100 - 3000	Medium	Aromatic and Vinylic C-H stretch[3][4]
1640 - 1620	Medium	C=C stretch (vinyl)
1620 - 1580	Medium	N-H bend (scissoring)
1600, 1500	Medium-Strong	Aromatic C=C ring stretch[3][4]
1250 - 1200	Strong	Aryl-O-C stretch (asymmetric)
1050 - 1000	Strong	=C-O-C stretch (symmetric)
850 - 800	Strong	C-H out-of-plane bend (para-disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Vinyloxyphenylamine

m/z	Interpretation
135	[M] ⁺ (Molecular Ion)
108	Loss of vinyl group (-CH=CH ₂)
93	Loss of vinyloxy group (-O-CH=CH ₂)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the 4-Vinyloxyphenylamine sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of 0.1-0.2 M in a 5 mm NMR tube.[5]

- **Instrumentation:** Spectra are recorded on an NMR spectrometer, such as a Bruker Avance DRX 500 FT NMR spectrometer.^[5]
- **¹H NMR Acquisition:** The proton NMR spectrum is acquired at a specific frequency (e.g., 500.13 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **¹³C NMR Acquisition:** The carbon-13 NMR spectrum is recorded using proton composite pulse decoupling (e.g., Waltz-16) at a corresponding frequency (e.g., 125.76 MHz).^[5] The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ = 77.00 ppm).^[5]
- **Data Processing:** The Free Induction Decays (FIDs) are multiplied by an exponential window function and then subjected to a Fourier Transform (FT) to obtain the frequency-domain spectra.^[5]

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat (Liquid Film):** If the sample is a liquid, a thin film is prepared by placing a drop of the sample between two IR-transparent salt plates (e.g., KBr or NaCl).^[6]
 - **KBr Pellet (Solid):** If the sample is a solid, a small amount is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle.^[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Solution:** The sample can be dissolved in a suitable solvent (e.g., CCl₄) at an approximate 5% concentration and placed in a solution cell.^[6] A background spectrum of the solvent is taken first for subtraction.
- **Spectrum Acquisition:** The prepared sample is placed in the IR spectrometer. The instrument passes a beam of infrared radiation through the sample and records the absorbance or transmittance over a range of wavenumbers (typically 4000-400 cm⁻¹).^[7]
- **Spectral Interpretation:** The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the vibrational frequencies of the functional groups present in the molecule.^[7]

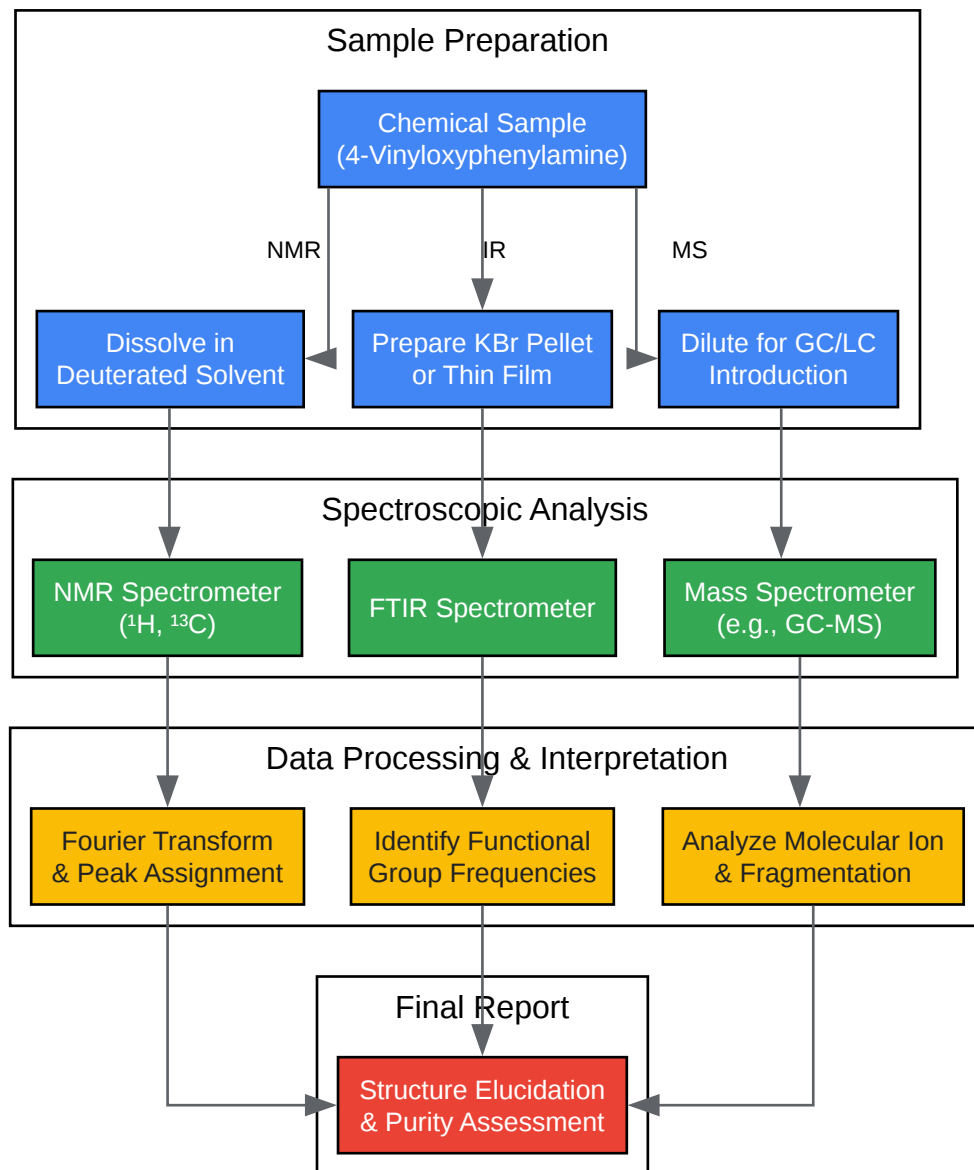
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).^[8]
- **Ionization:** The molecules are ionized. A common technique for small organic molecules is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ($[M]^+$).^[8] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.^{[8][9]}
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).^[10]
- **Detection:** A detector records the abundance of ions at each m/z value, generating a mass spectrum which shows the molecular ion and various fragment ions. The use of a mass spectrometer in quantitative analysis exploits its selectivity and sensitivity as a detector, allowing a signal to be ascribed to a particular chemical entity with high certainty.^[11]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Vinyloxyphenylamine.

General Workflow for Spectroscopic Analysis



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